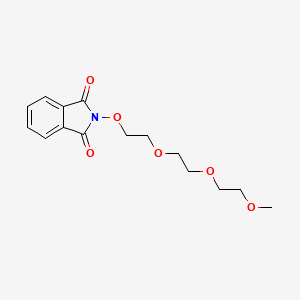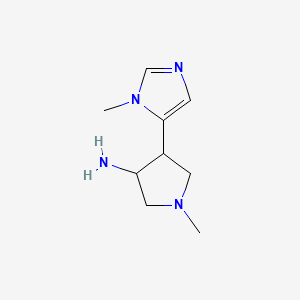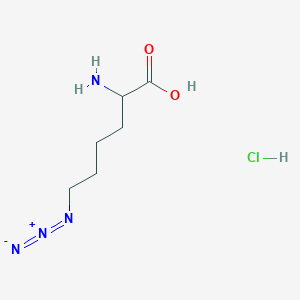
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione is an organic compound with a complex structure that includes multiple ethoxy groups and an isoindoline-1,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol, which is then converted into this compound through a series of reactions involving reagents such as sodium azide and 4-methylbenzenesulfonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to manage the complex reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, 4-methylbenzenesulfonate, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield compounds with different functional groups attached to the isoindoline-1,3-dione core.
Applications De Recherche Scientifique
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be used in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple ethoxy groups and isoindoline-1,3-dione core allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethoxy acetic acid
Uniqueness
What sets 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)isoindoline-1,3-dione apart from these similar compounds is its unique isoindoline-1,3-dione core, which imparts distinct chemical properties and potential applications. The presence of multiple ethoxy groups also enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO6/c1-19-6-7-20-8-9-21-10-11-22-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-5H,6-11H2,1H3 |
Clé InChI |
YZDNLSHVAPVCIE-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCON1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid](/img/structure/B12307643.png)
![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)

![4aH-pyrido[2,3-d]pyridazin-5-one](/img/structure/B12307668.png)


![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)


![Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)
